molecular formula C16H19ClN2O B14161177 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- CAS No. 99302-97-3

1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-

Cat. No.: B14161177
CAS No.: 99302-97-3
M. Wt: 290.79 g/mol
InChI Key: PMLLZCNELMIVSR-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethyl-1-oxobutylamine in the presence of a base, followed by cyclization with formamide to form the imidazole ring. The reaction conditions typically include:

    Temperature: 80-100°C

    Solvent: Dimethylformamide (DMF) or toluene

    Catalyst: Potassium carbonate (K2CO3) or sodium hydride (NaH)

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), 25-50°C

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), 0-25°C

    Substitution: NaOMe, KOtBu, methanol (MeOH), 50-80°C

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 1-(2-phenylmethyl)-3,3-dimethyl-1-oxobutyl-
  • 1H-Imidazole, 1-(2-(4-methylphenyl)methyl)-3,3-dimethyl-1-oxobutyl-
  • 1H-Imidazole, 1-(2-(4-fluorophenyl)methyl)-3,3-dimethyl-1-oxobutyl-

Uniqueness

1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.

Properties

CAS No.

99302-97-3

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-imidazol-1-yl-3,3-dimethylbutan-1-one

InChI

InChI=1S/C16H19ClN2O/c1-16(2,3)14(15(20)19-9-8-18-11-19)10-12-4-6-13(17)7-5-12/h4-9,11,14H,10H2,1-3H3

InChI Key

PMLLZCNELMIVSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=CN=C2

Origin of Product

United States

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